Quercetin 3-O-galactoside-7-O-rhamnoside

Beschreibung

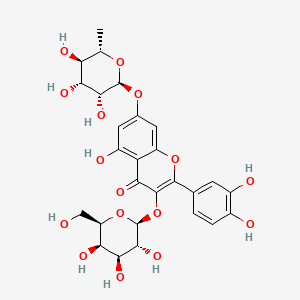

Quercetin 3-O-galactoside-7-O-rhamnoside is a flavonol glycoside derived from quercetin, a bioactive aglycone with a core structure of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one. In this compound, galactose is attached to the hydroxyl group at the C-3 position, and rhamnose (a 6-deoxyhexose) is linked to the C-7 position. This dual glycosylation pattern distinguishes it from other quercetin derivatives, influencing its solubility, bioavailability, and biological activity.

Eigenschaften

CAS-Nummer |

38784-81-5 |

|---|---|

Molekularformel |

C27H30O16 |

Molekulargewicht |

610.5 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26-,27-/m0/s1 |

InChI-Schlüssel |

OTUCXMIQUNROBJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Synonyme |

quercetin 3-O-glucoside-7-O-rhamnoside |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Quercetin 3-O-galactoside-7-O-rhamnoside is recognized for its potent antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress which can lead to various chronic diseases. Research indicates that quercetin glycosides demonstrate superior antioxidant activity compared to their aglycone counterparts due to enhanced solubility and bioavailability when consumed as part of food matrices .

Table 1: Antioxidant Activities of Quercetin Derivatives

| Compound | Antioxidant Activity | Reference |

|---|---|---|

| Quercetin 3-O-galactoside | High | Khanavi et al., 2013 |

| Quercetin 3-O-glucoside | Moderate | Gonzales et al., 2015 |

| Quercetin 3-O-rhamnoside | High | Cincin et al., 2014 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been extensively documented. It modulates various inflammatory pathways and reduces the production of pro-inflammatory cytokines. Studies show that this compound can significantly decrease inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases .

Key Findings:

- Inhibition of NF-kB signaling pathway.

- Reduction of cytokines such as TNF-alpha and IL-6 in cell cultures.

- Protective effects against inflammation-induced tissue damage.

Antimicrobial Effects

Quercetin derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. It has shown effectiveness against bacteria and fungi, suggesting its potential use in developing natural antimicrobial agents.

Notable Studies:

- Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Exhibits antifungal activity against Candida species .

Anticancer Potential

The anticancer properties of this compound are supported by several studies indicating its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Mechanisms of Action:

- Induction of cell cycle arrest in cancer cells.

- Activation of apoptosis via mitochondrial pathways.

- Inhibition of angiogenesis and metastasis processes .

Table 2: Anticancer Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of quercetin derivatives depend on the type , position , and number of glycosyl groups . Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Quercetin Glycosides

Note: *Molecular weight extrapolated from structurally similar diglycosides (e.g., glucoside-rhamnoside).

Key Differences in Bioactivity and Physicochemical Properties

Rhamnose at C-7, a lipophilic deoxy sugar, may increase membrane permeability, as seen in other rhamnosylated flavonoids .

Antioxidant Activity: Glycosylation at C-3 and C-7 can reduce direct radical-scavenging activity compared to quercetin aglycone but may enhance stability in physiological environments . Dual glycosylation (e.g., galactose + rhamnose) may confer synergistic effects, as observed in quercetin diglycosides from Alchemilla vulgaris .

Synthetic Accessibility: Enzymatic synthesis using glycosyltransferases (e.g., AtUGT78D2 for glucose/rhamnose attachment) is a viable method, yielding ~67 mg/L for quercetin-3-O-glucoside-7-O-rhamnoside . Substituting glucose with galactose would require galactosyl-specific enzymes.

Extraction Efficiency: Ethanol concentration and liquid-solid ratio critically influence the recovery of glycosylated quercetins. For example, quercetin-3-O-rhamnoside extraction is more sensitive to liquid-solid ratios than ethanol concentration .

Q & A

Q. Basic

- HPLC : Use a C18 column with UV detection at 370 nm; retention time compared to standards .

- NMR : ¹H and ¹³C NMR to confirm glycosidic bonds (e.g., anomeric proton signals at δ 4.8–5.5 ppm) .

- MS/MS : High-resolution ESI-MS for molecular ion ([M-H]⁻ at m/z 609.1) and fragmentation patterns (e.g., loss of galactose: m/z 447.1) .

Purity ≥98% is typically required for pharmacological studies, assessed via peak area normalization in HPLC .

What challenges arise in isolating this compound from plant sources?

Advanced

Plant extracts often contain complex mixtures of structurally similar flavonoids (e.g., quercetin 3-O-glucoside-7-O-rhamnoside and kaempferol analogs), complicating isolation . Strategies include:

- Countercurrent chromatography (CCC) to separate bisglycosides based on hydrophobicity.

- Preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .

- Enzymatic hydrolysis to selectively remove unwanted glycosides (e.g., β-glucosidase treatment) . Yield is often low (<1% dry weight), necessitating large biomass inputs .

How do glycosylation positions (3-O vs. 7-O) influence bioavailability and bioactivity?

Q. Advanced

- 3-O-glycosylation enhances solubility but reduces intestinal absorption due to larger molecular size.

- 7-O-glycosylation may improve membrane permeability via interactions with efflux transporters .

In vivo, this compound shows hepatoprotective effects by inhibiting CYP2E1 (a cytochrome P450 enzyme) and upregulating glutathione synthesis, as demonstrated in APAP-induced liver injury models . Comparatively, 3-O-rhamnoside-7-O-glucoside exhibits stronger antioxidant activity due to free 5-OH and 4′-OH groups .

What in vivo models are suitable for evaluating the pharmacological effects of this compound?

Q. Basic

- Mice models : For liver injury, administer APAP (300 mg/kg) after 7-day pretreatment with the compound (e.g., 60 mg/kg orally). Assess serum ALT/AST levels and hepatic glutathione .

- Zebrafish : For anti-inflammatory studies, use LPS-induced inflammation models and quantify neutrophil migration .

- Caco-2 cells : To study intestinal absorption, measure transepithelial electrical resistance (TEER) and use LC-MS to quantify aglycone metabolites .

Can metabolic engineering in microbial systems optimize the biosynthesis of this compound?

Advanced

Yes. Key steps include:

- Dual plasmid system in E. coli : One plasmid for UGTs (e.g., AtUGT78D1 and AtUGT89C1) and another for RHM2 to produce UDP-rhamnose .

- Fed-batch fermentation : Supplement with quercetin aglycone and optimize carbon sources (e.g., glycerol) to enhance UDP-sugar pools .

- CRISPR interference (CRISPRi) : Knock down competing pathways (e.g., UDP-glucose dehydrogenases) to redirect flux toward UDP-rhamnose . Current yields reach ~67 mg/L, but scalability requires addressing host toxicity from flavonoid intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.